7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
CAS No.:
Cat. No.: VC16578298
Molecular Formula: C21H26O9
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O9 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| Standard InChI | InChI=1S/C21H26O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-4,8,11,13-15,17-24,26-28H,5-7H2/t11?,13?,14-,15?,17-,18+,19-,20?,21+/m1/s1 |
| Standard InChI Key | YOQCFFPISGENRW-XAFIPYBLSA-N |
| Isomeric SMILES | C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
| Canonical SMILES | C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
Introduction
The compound 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic molecule that belongs to the class of flavonoid glycosides. It is characterized by its polyphenolic structure and a sugar moiety attached to the chromenone core. This compound has been identified in natural sources such as Prunus cerasus (sour cherry) and Chaenomeles sinensis (flowering quince), where it contributes to their biological activities.
Natural Occurrence and Sources
This compound has been reported in:
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Prunus cerasus (sour cherry): Known for its antioxidant properties.
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Chaenomeles sinensis (flowering quince): Traditionally used in herbal medicine for anti-inflammatory and digestive benefits .
Biological Activities
The compound exhibits several pharmacological properties due to its flavonoid backbone and glycosidic linkage:
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Antioxidant Activity:
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Anti-inflammatory Properties:
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Likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
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Potential Anticancer Effects:
Synthesis Overview
While the natural extraction of this compound is common, synthetic routes involve:
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Starting with resorcinol derivatives.
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Coupling with sugar moieties under acidic or enzymatic conditions.
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Purification via recrystallization or chromatography techniques.
Research Findings
Multiple studies have explored its potential applications:
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